molecular formula C15H34BrN B12060191 n-Dodecyltrimethylammonium-d34 Bromide

n-Dodecyltrimethylammonium-d34 Bromide

Cat. No.: B12060191
M. Wt: 342.55 g/mol
InChI Key: XJWSAJYUBXQQDR-DIHFYDAMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Dodecyltrimethylammonium-d34 Bromide: Dodecyltrimethylammonium-d34 bromide or DTAB-d34 ) is a deuterium-labeled variant of Dodecyltrimethylammonium bromide (DTAB). DTAB is a quaternary ammonium surfactant with versatile applications in cell biology and biochemical research . Its unique properties make it valuable for solubilizing proteins and peptides, extracting DNA, and lysing cells.

Preparation Methods

DTAB-d34 can be synthesized through the deuteration of DTAB. The synthetic route involves replacing the hydrogen atoms in DTAB with deuterium (heavy hydrogen) atoms. Specific reaction conditions and industrial production methods may vary, but the general process includes deuteration using deuterated reagents or isotopic exchange reactions.

Chemical Reactions Analysis

DTAB-d34 can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Micellar Catalysis: DTAB-d34 forms micelles in solution, which can catalyze organic reactions.

    Solubilization: It solubilizes hydrophobic compounds due to its amphiphilic nature.

Common reagents and conditions:

    Deuteration: Deuterated reagents (e.g., deuterated acids or bases) are used for deuteration.

    Micellar Systems: DTAB-d34 micelles serve as reaction media.

Major products:

    Deuterated DTAB: The primary product is DTAB-d34 itself.

Scientific Research Applications

DTAB-d34 finds applications in various fields:

    Biochemistry: Used for protein solubilization and membrane protein studies.

    DNA Extraction: DTAB-d34 assists in DNA extraction from biological samples.

    Cell Lysis: It disrupts cell membranes for intracellular component extraction.

    Drug Development: Deuterated compounds impact pharmacokinetics and metabolism.

Mechanism of Action

The mechanism of DTAB-d34’s effects involves its interaction with biomolecules. It can alter DNA’s mechanical properties during binding and affect specific binding parameters. The exact molecular targets and pathways are context-dependent.

Comparison with Similar Compounds

DTAB-d34’s uniqueness lies in its deuterium labeling. Similar compounds include non-deuterated DTAB, other quaternary ammonium surfactants, and related cationic detergents.

Properties

Molecular Formula

C15H34BrN

Molecular Weight

342.55 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl-tris(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2;

InChI Key

XJWSAJYUBXQQDR-DIHFYDAMSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.